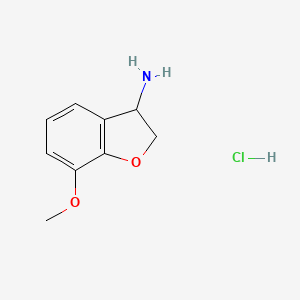

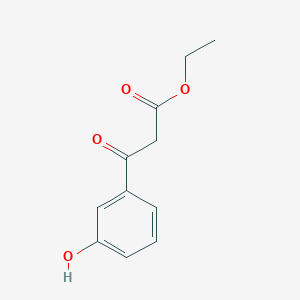

![molecular formula C11H8Cl2N2O2 B2958700 4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1281872-55-6](/img/structure/B2958700.png)

4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical compounds with chlorophenyl groups are often used in the synthesis of pharmaceuticals and other biologically active substances . They can possess various properties, such as anticancer properties, and can be useful in the prevention or treatment of certain diseases .

Synthesis Analysis

The synthesis of chlorophenyl compounds can involve various methods. For example, one method involves the reaction of cyclohexanone with a 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The specific synthesis process can vary depending on the desired compound .Molecular Structure Analysis

The molecular structure of chlorophenyl compounds can be determined using techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques can provide detailed information about the compound’s structure .Chemical Reactions Analysis

Chlorophenyl compounds can undergo various chemical reactions. For example, they can react with aromatic solvents such as toluene or xylene in the presence of an organic base like triethyl amine or sodium carbonate .Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds can be determined using various techniques. For example, the melting point, solubility in different solvents, and pKa can be measured .Applications De Recherche Scientifique

Synthesis and Chemical Properties

4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid and related derivatives have been synthesized and studied for their chemical properties, demonstrating a range of potential applications in scientific research. For instance, the synthesis of related pyrazole derivatives, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, underscores the regiospecific nature of these compounds. These studies have elucidated the critical role of spectroscopic techniques and single-crystal X-ray analysis in determining the structure of such compounds, highlighting their complex conformations and interactions (Kumarasinghe, Hruby, & Nichol, 2009).

Applications in Fungicide Development

The novel fungicide SYP-3343, a compound related to this compound, demonstrates the utility of these compounds in agricultural sciences. The synthesis of radioactive pyraoxystrobin, labeled in the pyrazole ring system, from 14C labeled 4-chlorobenzoic acid, has facilitated research into the metabolism, toxicology, and environmental impact of this fungicide (Liu, Ye, Kan, Zhang, & Ding, 2011).

Insecticidal Activity

The insecticidal activity of carbamoylated and acylated pyrazolines, including derivatives of this compound, has been explored. The stereochemical configuration of these compounds influences their effectiveness against pests such as American cockroaches and house flies, indicating their potential for development into new insecticides (Hasan, Nishimura, Okada, Akamatsu, Inoue, Ueno, & Taga, 1996).

Electrosynthesis Techniques

The electrosynthesis of 4-chloropyrazolecarboxylic acids, closely related to the compound , showcases the efficiency of chlorination processes in synthesizing chlorosubstituted pyrazolecarboxylic acids. This method's efficacy is influenced by the structures of the initial acids, demonstrating the versatility of electrosynthesis in creating a variety of pyrazole derivatives (Lyalin, Petrosyan, & Ugrak, 2009).

Anticancer and Antimicrobial Potential

Research into novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has revealed their potential as antimicrobial and anticancer agents. The synthesis of these compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate highlights the broad applicability of this compound derivatives in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-1-[(2-chlorophenyl)methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c12-8-4-2-1-3-7(8)5-15-6-9(13)10(14-15)11(16)17/h1-4,6H,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKXNWYFUNPBHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C(=N2)C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2958617.png)

![N-(3,4-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2958627.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2958631.png)

![N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2958636.png)

![1,3-Benzothiazol-6-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2958639.png)

![(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2958640.png)